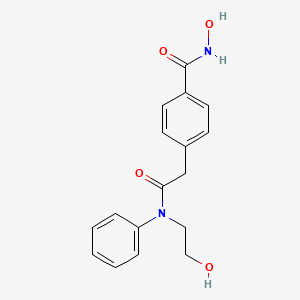
2-Iminobiotin (hydrobromide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iminobiotin (hydrobromide), also known as 2-Iminobiotin, is a biotin (vitamin H or B7) analog. It is a reversible nitric oxide synthases inhibitor with significant biological activity. 2-Iminobiotin (hydrobromide) has been studied for its potential to protect human neuronal cells from hypoxia-induced cell damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including guanidinobiotin, can be achieved through various methods. One common approach involves the catalytic guanylation reaction of amines with carbodiimides. This method is efficient and can be performed under mild conditions . Another method involves the use of transition-metal-catalyzed guanidine synthesis based on classical methods .
Industrial Production Methods
Industrial production of guanidinobiotin typically involves large-scale synthesis using the aforementioned methods. The use of catalytic guanylation reactions is particularly favored due to its efficiency and practicality for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iminobiotin (hydrobromide) undergoes several types of chemical reactions, including:
Oxidation: 2-Iminobiotin (hydrobromide) can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions are common, where functional groups in guanidinobiotin are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the guanylation reaction of amines with carbodiimides often uses catalysts like scandium (III) triflate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the guanylation reaction typically produces N,N’,N’'-trisubstituted guanidines .
Wissenschaftliche Forschungsanwendungen
2-Iminobiotin (hydrobromide) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: 2-Iminobiotin (hydrobromide) is used in the production of biotin analogs and other related compounds.
Wirkmechanismus
2-Iminobiotin (hydrobromide) exerts its effects by inhibiting nitric oxide synthases. It binds to the active site of the enzyme, preventing the production of nitric oxide. This inhibition is reversible, allowing for controlled modulation of nitric oxide levels . The molecular targets involved include murine inducible nitric oxide synthase and rat neuronal nitric oxide synthase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin: The parent compound of guanidinobiotin, biotin is a vitamin that plays a crucial role in various metabolic processes.
2-Iminobiotin Hydrobromide: A salt form of guanidinobiotin with enhanced water solubility and stability.
Uniqueness
2-Iminobiotin (hydrobromide) is unique due to its reversible inhibition of nitric oxide synthases, which is not a common feature among biotin analogs. This property makes it particularly valuable in research focused on nitric oxide-related pathways and conditions .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S.BrH/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15;/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13);1H/t6-,7-,9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIJLCYOCQWMQL-UFLZEWODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)


